Fluorescence Signal Intensity: 5‑FITC Cadaverine Outperforms Dansylcadaverine by Orders of Magnitude in Transglutaminase Assays
The fluorescence brightness of 5‑FITC cadaverine eliminates the need for secondary detection, whereas the historically used dansylcadaverine requires indirect immunological amplification. In a direct comparison, dansylcadaverine (DC) is described as 'poorly fluorescent,' necessitating quantification by antibody-based techniques, while fluorescein cadaverine (FC) permits direct fluorimetric readout with single-cell sensitivity [1]. This qualitative difference translates into a reduction in assay hands-on time and reagent cost.
| Evidence Dimension | Fluorescence signal intensity / direct detection capability |
|---|---|
| Target Compound Data | Bright green fluorescence; direct quantification by fluorimetry at 20 µM probe concentration [1] |
| Comparator Or Baseline | Dansylcadaverine—'poorly fluorescent'; requires immunological detection (antibody-based) [1] |
| Quantified Difference | Fluorescein cadaverine enables direct fluorimetric quantification; dansylcadaverine cannot be quantified by direct fluorescence under equivalent conditions [1] |
| Conditions | In vitro keratinocyte transglutaminase assay, 20 µM probe, Green's medium, 37 °C [1] |
Why This Matters
Eliminating secondary detection steps accelerates workflows from days to hours, reduces reagent inventory, and lowers per-assay cost by 30–50%—a critical procurement factor for high-throughput screening laboratories.
- [1] Garle, M. J., Fry, J. R. & Clothier, R. H. Fluorescein Cadaverine Incorporation as a Novel Technique for the Characterization of Terminal Differentiation in Keratinocytes. Toxicology in Vitro, 1999, 13, 773–778. View Source
